molecular formula C20H13N3O4S B2950756 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide CAS No. 312527-26-7

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide

Cat. No. B2950756
CAS RN: 312527-26-7
M. Wt: 391.4
InChI Key: GQBDWKBQWPACSU-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. Recent synthetic developments have shown that new benzothiazole-based compounds exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable or even superior to standard reference drugs .

Optical Materials

Hydrazonylsulfones, which include benzothiazole derivatives, have been investigated for their use as optical materials. Structural studies involving benzothiazole compounds have revealed significant intermolecular interactions that stabilize their solid state, making them suitable for applications in optical devices .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzothiazole derivatives have been included in QSAR studies to establish correlations between their physicochemical properties and biological activities .

Pharmaceutical Applications

The benzothiazole ring system is found in various natural compounds and has been utilized in the development of pharmaceuticals. It serves as a core structure for creating vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, and more .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. Benzothiazole derivatives have been subjected to molecular docking to identify potent inhibitors with enhanced activity, particularly in the context of anti-tubercular drugs .

Fluorescence Materials

Due to their inherent properties, benzothiazole compounds are used in the synthesis of fluorescence materials. These materials have applications in imaging reagents and electroluminescent devices, benefiting from the benzothiazole’s high pharmaceutical and biological activity .

Enzyme Inhibition

Benzothiazole derivatives have been explored as enzyme inhibitors. Their ability to interact with specific enzymes can lead to the development of new therapeutic agents for various diseases .

Anti-Inflammatory Agents

The anti-inflammatory properties of benzothiazole compounds make them candidates for the development of new anti-inflammatory drugs. Their efficacy in reducing inflammation can be harnessed for treating conditions like arthritis .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-17-10-9-12(21-19(25)13-5-1-3-7-16(13)23(26)27)11-14(17)20-22-15-6-2-4-8-18(15)28-20/h1-11,24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDWKBQWPACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide

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